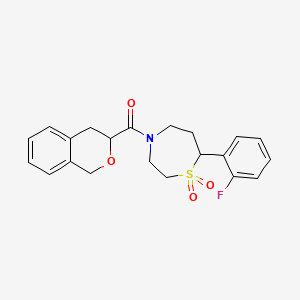
(7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(isochroman-3-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(isochroman-3-yl)methanone is a useful research compound. Its molecular formula is C21H22FNO4S and its molecular weight is 403.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(isochroman-3-yl)methanone is a complex organic molecule that exhibits potential pharmacological properties due to its unique structural features. This article reviews its biological activity, synthesis methods, and potential applications in medicinal chemistry.
Structural Characteristics
The molecular formula of the compound is C19H17FN2O4S with a molecular weight of 420.47 g/mol. The structure includes a thiazepan ring, a fluorophenyl group, and an isochroman moiety, which may contribute to its interactions with biological targets.
Biological Activity
Preliminary studies indicate that this compound may exhibit significant biological activities, including:
- Antimicrobial Activity : The thiazepan structure has been linked to antimicrobial properties, which could be beneficial in treating infections.
- Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Modulation : Related compounds have shown potential in increasing CFTR activity, which is crucial for managing cystic fibrosis .
- Enzyme Inhibition : The compound's ability to interact with specific enzymes or receptors suggests potential roles as an inhibitor or modulator in biochemical pathways related to pain management or neuropharmacology.
The mechanism of action for this compound is hypothesized to involve:
- Hydrogen Bonding : The thiazepan ring can form hydrogen bonds with polar functional groups in proteins.
- π-π Interactions : The fluorophenyl group may engage in π-π interactions with aromatic residues in target proteins, modulating their activity .
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Formation of the Thiazepane Ring : Achieved through cyclization reactions involving sulfur-containing precursors.
- Introduction of the Fluorophenyl Group : Often accomplished via electrophilic aromatic substitution reactions.
- Attachment of the Isochroman Moiety : This can be done using cross-coupling reactions such as Suzuki-Miyaura coupling .
Case Study 1: Antimicrobial Properties
A study investigated the antimicrobial efficacy of various thiazepane derivatives, including compounds similar to this compound. Results indicated that these compounds exhibited significant activity against Gram-positive and Gram-negative bacteria.
Case Study 2: CFTR Modulation
Research on fluorinated isoxazoles demonstrated their ability to enhance CFTR activity in cellular models. This suggests that derivatives like this compound could also possess similar modulatory effects .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C19H17FN2O4S |
| Molecular Weight | 420.47 g/mol |
| Antimicrobial Activity | Significant against bacteria |
| CFTR Activity | Potential modulator |
属性
IUPAC Name |
3,4-dihydro-1H-isochromen-3-yl-[7-(2-fluorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FNO4S/c22-18-8-4-3-7-17(18)20-9-10-23(11-12-28(20,25)26)21(24)19-13-15-5-1-2-6-16(15)14-27-19/h1-8,19-20H,9-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAIZCVHBTYUWQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCS(=O)(=O)C1C2=CC=CC=C2F)C(=O)C3CC4=CC=CC=C4CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














